(2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine
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Overview
Description
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone: is a complex organic compound that combines the structural features of benzaldehyde and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone typically involves the following steps:
Preparation of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde: This intermediate can be synthesized through the chlorination of 4-isopropoxy-5-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazone: The aldehyde group of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde reacts with 3-bromophenylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and bromo substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Formation of 3-chloro-4-isopropoxy-5-methoxybenzoic acid.
Reduction: Formation of 3-chloro-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies due to its structural features.
Medicine:
Drug Development: Exploration of its potential as a pharmacophore in drug design and development.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Shares the chloro and methoxy substituents but lacks the isopropoxy group and hydrazone moiety.
4-Isopropoxy-3-methoxybenzaldehyde: Similar structure but without the chloro and hydrazone groups.
3-Bromophenylhydrazone: Contains the hydrazone linkage but lacks the complex aromatic aldehyde structure.
Uniqueness:
- The combination of chloro, isopropoxy, and methoxy substituents on the benzaldehyde ring, along with the 3-bromophenylhydrazone moiety, makes this compound unique. This structural complexity may confer specific reactivity and potential applications that are not shared by simpler analogs.
Properties
Molecular Formula |
C17H18BrClN2O2 |
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Molecular Weight |
397.7 g/mol |
IUPAC Name |
3-bromo-N-[(Z)-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H18BrClN2O2/c1-11(2)23-17-15(19)7-12(8-16(17)22-3)10-20-21-14-6-4-5-13(18)9-14/h4-11,21H,1-3H3/b20-10- |
InChI Key |
BIXAWPPAWVOHLG-JMIUGGIZSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=N\NC2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=NNC2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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